An In-depth Technical Guide to 4-(4-Fluorophenoxy)benzaldehyde (CAS: 137736-06-2)
An In-depth Technical Guide to 4-(4-Fluorophenoxy)benzaldehyde (CAS: 137736-06-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Fluorophenoxy)benzaldehyde, identified by CAS number 137736-06-2, is an aromatic aldehyde that has garnered significant interest as a versatile intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorinated phenoxy group, is a key determinant of its utility, particularly in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and a review of its applications, with a special focus on its role in the development of anticonvulsant drug candidates.
Physicochemical Properties
4-(4-Fluorophenoxy)benzaldehyde is a solid at room temperature, appearing as a white to yellow or orange powder or crystal.[1][2] The presence of the fluorine atom and the ether linkage influences its chemical reactivity and physical characteristics.
Table 1: Physicochemical Data for 4-(4-Fluorophenoxy)benzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 137736-06-2 | [1][3] |
| Molecular Formula | C₁₃H₉FO₂ | [1] |
| Molecular Weight | 216.21 g/mol | [2][3] |
| Appearance | White to Yellow to Orange powder to crystal | [1] |
| Melting Point | 75.0 to 79.0 °C | [1] |
| Purity | >98.0% (GC) | [1] |
| Synonyms | 4-Fluoro-4'-formyldiphenyl Ether | [1] |
Spectroscopic Data
Table 2: Predicted and Reference Spectroscopic Data
| Spectroscopy | Predicted/Reference Data |
| ¹H NMR | Predicted chemical shifts would show signals in the aromatic region (approx. 7.0-8.0 ppm) and a characteristic aldehyde proton signal (approx. 9.8-10.0 ppm). The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Predicted spectrum would show a characteristic carbonyl carbon signal (approx. 190 ppm) and multiple signals in the aromatic region, with the carbon atoms directly bonded to fluorine and oxygen showing distinct chemical shifts. |
| IR (Infrared) | Expected characteristic peaks: C=O stretch (aldehyde) around 1700 cm⁻¹, C-O-C stretch (ether) around 1250 cm⁻¹, and C-F stretch around 1200 cm⁻¹. Aromatic C-H stretches would appear above 3000 cm⁻¹.[4] |
| Mass Spectrometry | Predicted m/z for [M+H]⁺: 217.06593.[5] |
Synthesis of 4-(4-Fluorophenoxy)benzaldehyde
The most common and efficient method for the synthesis of 4-(4-Fluorophenoxy)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann condensation or a variation thereof.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 4-(4-Fluorophenoxy)benzaldehyde from 4-fluorobenzaldehyde and 4-fluorophenol.
Materials:
-
4-Fluorobenzaldehyde
-
4-Fluorophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Dichloromethane
-
n-Heptane
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask or test tube
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Condenser (optional, depending on scale)
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, combine 4-fluorobenzaldehyde (1.0 eq), 4-hydroxyphenol (1.0 eq), and potassium carbonate (2.0 eq).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to approximately 140 °C with stirring for a minimum of 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water, which should cause the product to precipitate.[6][7]
-
Stir the suspension at ambient temperature for about 30 minutes.
-
Collect the crude solid product by vacuum filtration and wash with water.
-
For purification, the crude product can be recrystallized. A common method involves dissolving the solid in a minimal amount of dichloromethane, followed by the addition of n-heptane to induce crystallization.[7]
-
Allow the solvent to evaporate slowly to form crystals.
-
Isolate the purified crystals by filtration, wash with a small amount of cold solvent (e.g., n-heptane or ethanol), and dry under vacuum.
Caption: Synthesis workflow for 4-(4-Fluorophenoxy)benzaldehyde.
Applications in Research and Drug Development
4-(4-Fluorophenoxy)benzaldehyde is a valuable building block in several areas of chemical research, most notably in the development of pharmaceuticals and advanced materials.
Anticonvulsant Agents
A significant application of 4-(4-Fluorophenoxy)benzaldehyde is in the synthesis of its semicarbazone derivative, which has shown potent anticonvulsant activity.[8][9]
4-(4'-Fluorophenoxy)benzaldehyde Semicarbazone: This derivative has been identified as a lead molecule in the development of antiepileptic drugs. It has demonstrated high efficacy in the maximal electroshock (MES) screen, a standard preclinical model for generalized tonic-clonic seizures.[9] Notably, its protective index is reported to be significantly higher than that of established antiepileptic drugs like carbamazepine and phenytoin.[9]
Mechanism of Action: The anticonvulsant activity of 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone is believed to be mediated through its action on voltage-gated sodium and calcium channels.[8] By blocking these channels, the compound can reduce excessive neuronal firing that leads to seizures. This mechanism is distinct from drugs that act on the GABAergic system.[8][10]
Caption: Proposed mechanism of anticonvulsant action.
Materials Science
The unique electronic properties conferred by the fluorinated aromatic system make 4-(4-Fluorophenoxy)benzaldehyde a candidate for applications in materials science. It can be used as a monomer or an intermediate in the synthesis of specialized polymers and other organic materials with potential applications in organic electronics and photonic devices.[11] The incorporation of fluorine can enhance properties such as thermal stability and mechanical strength.[11]
Safety and Handling
4-(4-Fluorophenoxy)benzaldehyde should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include working in a well-ventilated area, wearing personal protective equipment such as gloves and safety glasses, and avoiding inhalation of dust or contact with skin and eyes.
Conclusion
4-(4-Fluorophenoxy)benzaldehyde is a valuable and versatile chemical intermediate with significant potential, particularly in the field of drug discovery. Its straightforward synthesis and the potent biological activity of its derivatives, such as the anticonvulsant semicarbazone, make it a compound of high interest for further research and development. The information and protocols provided in this guide are intended to support scientists in exploring the full potential of this promising molecule.
References
- 1. 4-(4-Fluorophenoxy)benzaldehyde | 137736-06-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 4-(4-Fluorophenoxy)benzaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 4-(4-Fluorophenoxy)benzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. PubChemLite - 4-(4-fluorophenoxy)benzaldehyde (C13H9FO2) [pubchemlite.lcsb.uni.lu]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 10. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
